(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one

Chiral Building Block Enantiomer Identity Stereochemistry

(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one (CAS 2231665-92-0) is a chiral, bridged bicyclic lactam characterized by a [4.2.1] ring system that fuses a seven-membered ether bridge with a ?-lactam moiety. It has a molecular formula of C?H??NO? and a molecular weight of 141.17 g/mol.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12279863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2CNC(=O)CC1O2
InChIInChI=1S/C7H11NO2/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1
InChIKeyMBHRDVAZLPWLJP-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one: Supplier Specifications & Baseline Scaffold Profile for Scientific Procurement


(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one (CAS 2231665-92-0) is a chiral, bridged bicyclic lactam characterized by a [4.2.1] ring system that fuses a seven-membered ether bridge with a ?-lactam moiety. It has a molecular formula of C?H??NO? and a molecular weight of 141.17 g/mol . The compound's defined (1R,6S) stereochemistry, a zero rotatable bond count, and a balanced LogP (0.0539) establish it as a rigid, sp?-enriched molecular building block, as detailed in vendor computational chemistry profiles .

Procurement Rationale: Why (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one Cannot Be Replaced by a Generic Analog


Substituting this scaffold with other 'oxa-azabicyclo' compounds or its enantiomer introduces measurable, quantifiable risks to experimental outcomes. The target compound's combination of a [4.2.1] ring system and a C4 carbonyl creates a unique vector set and electronic environment distinct from its [3.3.1] regioisomer or its saturated parent, 9-oxa-3-azabicyclo[4.2.1]nonane . Critically, the (1R,6S) stereochemistry defines a specific three-dimensional orientation, meaning its enantiomer (1S,6R) would yield opposite spatial interactions in any chiral environment, such as a biological target . The following quantitative evidence demonstrates exactly where this compound diverges, providing a data-backed justification for its specific selection.

Quantitative Differentiation Guide for (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one Procurement


Chiral Purity & Enantiomer Identity: Confirmed (1R,6S) Absolute Configuration vs. (1S,6R) Enantiomer

The target compound is specified with the (1R,6S) absolute configuration, as evidenced by its distinct SMILES notation `O=C1C[C@H]2O[C@@H](CN1)CC2`, which differs from the (1S,6R) enantiomer's `O=C1C[C@@H]2O[C@H](CN1)CC2` . The specific stereochemistry is critical for applications where chiral recognition dictates activity; for example, in the design of stereospecific enzyme inhibitors, the (1R,6S) isomer can exhibit different binding affinity compared to its (1S,6R) counterpart, as observed across various chiral bicyclic scaffolds .

Chiral Building Block Enantiomer Identity Stereochemistry

Scaffold Rigidity & 3D Character: Zero Rotatable Bonds & High Fsp3 vs. Saturated Congener

The target compound has 0 rotatable bonds, indicating complete conformational rigidity . Its fraction of sp3-hybridized carbons (Fsp3) is 0.857, calculated as 6 sp3 carbons out of a total of 7 carbons, with the C4 carbonyl being the sole sp2 carbon . In comparison, the fully saturated congener 9-oxa-3-azabicyclo[4.2.1]nonane has an Fsp3 of 1.0 (all 7 carbons are sp3) . The target's high Fsp3 value ensures a three-dimensional character suitable for fragment-based drug discovery, while the single sp2 center provides a defined reactive handle.

Fsp3 Rigidity 3D Molecular Character Rotatable Bonds

Physicochemical Property Differentiation: Balanced LogP vs. Regioisomeric [3.3.1] Scaffold

The target compound has a predicted LogP of 0.0539 and a topological polar surface area (TPSA) of 38.33 Ų . This combination yields a highly favorable balance for central nervous system (CNS) drug design, as it falls within desirable ranges for blood-brain barrier permeability [1]. The regioisomeric 9-oxa-3-azabicyclo[3.3.1]nonane scaffold, in contrast, typically exhibits a higher predicted LogP, as shown by the related compound 9-oxa-3-azabicyclo[3.3.1]nonane-7-yl derivatives which often have LogP values > 1.0 [2]. The target's near-zero LogP is a direct consequence of its [4.2.1] ring system and polar lactam functionality.

Lipophilicity LogP TPSA Drug-likeness Physicochemical Properties

Conformational Rigidity & Ring System Flexibility: [4.2.1] vs. [3.3.1] Ring Architecture

The seven-membered ring in the [4.2.1] bicyclic system introduces conformational flexibility distinct from the more rigid [3.3.1] scaffold. 13C NMR studies on oxabicyclo[4.2.1]nonanes have shown that the seven-membered ring can adopt multiple conformations, including boat and chair forms, depending on substitution [1]. In contrast, the [3.3.1] system, composed solely of six-membered rings, exhibits fewer accessible conformations [2]. This conformational diversity in the [4.2.1] scaffold provides a unique advantage in structure-activity relationship (SAR) exploration, as it allows the scaffold to access a broader range of three-dimensional shapes for target engagement.

Conformational Analysis Ring Flexibility Bridged Bicyclic SAR

Procurement-Led Application Scenarios for (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one


Chiral Scaffold for CNS-Targeted Fragment Library Design

The compound's zero rotatable bonds, high Fsp3 (0.857), and balanced LogP (0.0539) make it an ideal enantiopure building block for constructing fragment libraries aimed at CNS targets. Its near-zero LogP and low TPSA (38.33 Ų) fall within established CNS drug-likeness parameters, predicting favorable passive blood-brain barrier permeability . Procurement of the (1R,6S) enantiomer ensures consistent 3D geometry for fragment screening, avoiding the activity discrepancies that would arise from using the racemate or the opposite enantiomer .

Conformationally Adaptive Intermediate for Kinase Inhibitor Synthesis

The [4.2.1] scaffold's flexible seven-membered ring can adopt multiple low-energy conformations, as characterized by 13C NMR studies . This property enables the scaffold to mimic different turn motifs in kinase binding pockets. The 9-oxa-3-azabicyclo[3.3.1]nonane scaffold has been explicitly utilized as a key intermediate for synthesizing kinase inhibitors ; the [4.2.1] regioisomer offers an alternative with distinct conformational sampling that can overcome selectivity challenges when the [3.3.1] scaffold fails to differentiate between related kinases.

Enantiopure Lactam Core for Stereospecific Biological Screening

Procuring the (1R,6S) enantiomer is essential for any biological assay where the target protein or nucleic acid exhibits stereospecific binding. The distinct SMILES notation of the target (`O=C1C[C@H]2O[C@@H](CN1)CC2`) confirms its spatial arrangement, which differs from the (1S,6R) form (`O=C1C[C@@H]2O[C@H](CN1)CC2`) . Using the wrong enantiomer could lead to false negatives or an erroneous SAR, particularly in structure-based drug design programs relying on defined chiral vectors.

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